molecular formula C11H11Cl2N B6203495 (4-chloronaphthalen-1-yl)methanamine hydrochloride CAS No. 1955540-50-7

(4-chloronaphthalen-1-yl)methanamine hydrochloride

Cat. No.: B6203495
CAS No.: 1955540-50-7
M. Wt: 228.1
InChI Key:
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Description

(4-chloronaphthalen-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H11Cl2N. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a chlorine atom at the 4-position and a methanamine group at the 1-position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloronaphthalen-1-yl)methanamine hydrochloride typically involves the chlorination of naphthalene followed by the introduction of a methanamine group. One common method is as follows:

    Chlorination of Naphthalene: Naphthalene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 4-chloronaphthalene.

    Amination: The 4-chloronaphthalene is then reacted with formaldehyde and ammonia in a Mannich reaction to introduce the methanamine group, forming (4-chloronaphthalen-1-yl)methanamine.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the (4-chloronaphthalen-1-yl)methanamine to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chlorination and amination processes, followed by purification steps to ensure high purity of the final product. These methods often utilize continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4-chloronaphthalen-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as hydroxide ions (OH-) or amines can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles in aqueous or organic solvents.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Corresponding amines.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

(4-chloronaphthalen-1-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-chloronaphthalen-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group allows it to act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (7-chloronaphthalen-1-yl)methanamine hydrochloride: Similar structure but with the chlorine atom at the 7-position.

    (2-chloropyridin-4-yl)methanamine hydrochloride: Contains a pyridine ring instead of a naphthalene ring.

Uniqueness

(4-chloronaphthalen-1-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where precise molecular interactions are required.

Properties

CAS No.

1955540-50-7

Molecular Formula

C11H11Cl2N

Molecular Weight

228.1

Purity

95

Origin of Product

United States

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